molecular formula C16H17ClN2O4S2 B2447693 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 946343-30-2

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2447693
CAS No.: 946343-30-2
M. Wt: 400.89
InChI Key: CFAKRHKBGAKSHP-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents. This compound features a unique structure with a chlorinated phenyl ring and a dioxidoisothiazolidinyl group, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c1-12-3-6-14(7-4-12)25(22,23)18-13-5-8-15(17)16(11-13)19-9-2-10-24(19,20)21/h3-8,11,18H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAKRHKBGAKSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Isothiazolidinyl Group: The isothiazolidinyl group can be synthesized through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent.

    Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The final step involves the reaction of the chlorinated phenyl ring with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antibiotic or anti-inflammatory agent.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide likely involves the inhibition of enzymes or receptors that are critical for bacterial growth or inflammation. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide structure.

    Sulfasalazine: An anti-inflammatory agent used in the treatment of inflammatory bowel disease.

Uniqueness

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the chlorinated phenyl ring and the dioxidoisothiazolidinyl group, which may confer distinct chemical and biological properties compared to other sulfonamides.

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H18ClN3O4SC_{18}H_{18}ClN_3O_4S, with a molecular weight of approximately 425.93 g/mol. The structure includes:

  • Chloro-substituted phenyl group
  • Dioxidoisothiazolidin moiety
  • Methylbenzenesulfonamide group

These components contribute to the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The dioxidoisothiazolidin ring is believed to play a crucial role in modulating these interactions, potentially leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Anticancer Potential : The unique structural features of the compound have led to investigations into its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may be relevant in therapeutic applications targeting inflammatory diseases.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Studies :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides, including this compound, exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the chloro substituent was found to enhance this activity .
  • Cancer Research :
    • In a study focusing on the anticancer properties of thiazolidine derivatives, it was reported that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways .
  • Inflammatory Response Modulation :
    • Research highlighted in Pharmacology Reports indicated that compounds with sulfonamide groups could inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory conditions .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer PotentialInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines

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